(1-(2,4-Difluorophenyl)-1H-pyrazol-4-yl)methanamine (1-(2,4-Difluorophenyl)-1H-pyrazol-4-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17194241
InChI: InChI=1S/C10H9F2N3/c11-8-1-2-10(9(12)3-8)15-6-7(4-13)5-14-15/h1-3,5-6H,4,13H2
SMILES:
Molecular Formula: C10H9F2N3
Molecular Weight: 209.20 g/mol

(1-(2,4-Difluorophenyl)-1H-pyrazol-4-yl)methanamine

CAS No.:

Cat. No.: VC17194241

Molecular Formula: C10H9F2N3

Molecular Weight: 209.20 g/mol

* For research use only. Not for human or veterinary use.

(1-(2,4-Difluorophenyl)-1H-pyrazol-4-yl)methanamine -

Specification

Molecular Formula C10H9F2N3
Molecular Weight 209.20 g/mol
IUPAC Name [1-(2,4-difluorophenyl)pyrazol-4-yl]methanamine
Standard InChI InChI=1S/C10H9F2N3/c11-8-1-2-10(9(12)3-8)15-6-7(4-13)5-14-15/h1-3,5-6H,4,13H2
Standard InChI Key BXHACUCYPQRRJN-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1F)F)N2C=C(C=N2)CN

Introduction

(1-(2,4-Difluorophenyl)-1H-pyrazol-4-yl)methanamine is a pyrazole derivative characterized by the presence of a difluorophenyl group attached to the pyrazole ring. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms and are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

Synthesis

The synthesis of (1-(2,4-Difluorophenyl)-1H-pyrazol-4-yl)methanamine typically involves multi-step synthetic routes. These routes require careful control of reaction conditions to optimize yield and purity. While specific synthesis protocols are not detailed in the available literature, general methods for pyrazole derivatives often involve condensation reactions or cyclization processes.

Biological Activities and Potential Applications

Pyrazole derivatives have shown promise in medicinal chemistry due to their diverse biological activities. Compounds with similar structures have been explored for their anti-inflammatory, analgesic, and antimicrobial properties. The presence of the difluorophenyl group in (1-(2,4-Difluorophenyl)-1H-pyrazol-4-yl)methanamine may enhance its interaction with biological targets or alter its pharmacokinetic profile, potentially leading to improved therapeutic efficacy.

Comparison with Similar Compounds

Compound NameStructureNotable Features
(1-(2,4-Difluorophenyl)-1H-pyrazol-4-yl)methanamineDifluorophenyl attached to pyrazole ringElectron-withdrawing effects, potential for enhanced biological activity
1-(Phenyl)-1H-pyrazol-4-amineLacks fluorine substituentsSimilar biological activity but different electronic properties
3-Methyl-1-(2-fluorophenyl)-1H-pyrazoleContains a methyl groupDifferent electronic properties due to the methyl group
4-Amino-3-(trifluoromethyl)-1H-pyrazoleContains trifluoromethyl groupPotential for different reactivity due to the trifluoromethyl group

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